molecular formula C25H21NO2 B11682126 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine CAS No. 50553-98-5

2,6-Bis(4-methoxyphenyl)-4-phenylpyridine

Cat. No.: B11682126
CAS No.: 50553-98-5
M. Wt: 367.4 g/mol
InChI Key: ZYLQVINIAYLNIY-UHFFFAOYSA-N
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Description

2,6-Bis(4-methoxyphenyl)-4-phenylpyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two methoxyphenyl groups and one phenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine typically involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate, followed by methylation and oximation. The key steps are as follows:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-methoxyphenyl)-4-phenylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The methoxy groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2,6-Bis(4-methoxyphenyl)-4-phenylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also exhibit antimicrobial activity by disrupting the cell membranes of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(4-methoxyphenyl)-4-phenylpyridine is unique due to its specific arrangement of methoxyphenyl and phenyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

CAS No.

50553-98-5

Molecular Formula

C25H21NO2

Molecular Weight

367.4 g/mol

IUPAC Name

2,6-bis(4-methoxyphenyl)-4-phenylpyridine

InChI

InChI=1S/C25H21NO2/c1-27-22-12-8-19(9-13-22)24-16-21(18-6-4-3-5-7-18)17-25(26-24)20-10-14-23(28-2)15-11-20/h3-17H,1-2H3

InChI Key

ZYLQVINIAYLNIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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